Methyl 4-methyl-2-({[1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinolin-4-yl]carbonyl}amino)-1,3-thiazole-5-carboxylate
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Overview
Description
Methyl 4-methyl-2-({[1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinolin-4-yl]carbonyl}amino)-1,3-thiazole-5-carboxylate is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-methyl-2-({[1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinolin-4-yl]carbonyl}amino)-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the isoquinoline moiety. The final step involves the esterification of the carboxylate group. Common reagents used in these reactions include thionyl chloride, isoquinoline derivatives, and methylating agents .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. The reaction conditions are carefully controlled to minimize side reactions and maximize the desired product .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-methyl-2-({[1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinolin-4-yl]carbonyl}amino)-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl 4-methyl-2-({[1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinolin-4-yl]carbonyl}amino)-1,3-thiazole-5-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 4-methyl-2-({[1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinolin-4-yl]carbonyl}amino)-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effect. The pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives and isoquinoline-based molecules. Examples include:
- Thiazole-4-carboxylate derivatives
- Isoquinoline-1-carboxylate derivatives
Uniqueness
Methyl 4-methyl-2-({[1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinolin-4-yl]carbonyl}amino)-1,3-thiazole-5-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .
Biological Activity
Methyl 4-methyl-2-({[1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinolin-4-yl]carbonyl}amino)-1,3-thiazole-5-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by a thiazole ring and isoquinoline moiety. Its molecular formula is C₁₈H₁₈N₂O₃S, with a molecular weight of approximately 342.41 g/mol. The IUPAC name reflects its intricate functional groups, which contribute to its biological properties.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds containing thiazole and isoquinoline derivatives. For instance, research indicates that similar thiazole-based compounds exhibit cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess similar properties.
Case Study:
A study assessed the cytotoxic effects of thiazole derivatives on human breast cancer cells (MCF-7). The results demonstrated that certain derivatives induced apoptosis through the activation of caspase pathways, with IC₅₀ values indicating significant potency.
Antimicrobial Activity
Thiazole derivatives are known for their antimicrobial properties. The compound's structural features suggest potential efficacy against bacterial and fungal strains.
Research Findings:
In vitro assays have shown that thiazole compounds can inhibit the growth of Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anti-inflammatory Effects
Inflammation plays a crucial role in various diseases, including cancer and autoimmune disorders. Compounds with thiazole structures have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines.
Experimental Evidence:
In a controlled study, a related thiazole compound reduced levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages, indicating its potential as an anti-inflammatory agent.
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C19H19N3O4S |
---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
methyl 4-methyl-2-[(1-oxo-2-propan-2-ylisoquinoline-4-carbonyl)amino]-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C19H19N3O4S/c1-10(2)22-9-14(12-7-5-6-8-13(12)17(22)24)16(23)21-19-20-11(3)15(27-19)18(25)26-4/h5-10H,1-4H3,(H,20,21,23) |
InChI Key |
NITXWEMVEMPUMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=CN(C(=O)C3=CC=CC=C32)C(C)C)C(=O)OC |
Origin of Product |
United States |
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